![molecular formula C38H34O19 B3025829 EGCG Octaacetate CAS No. 148707-39-5](/img/structure/B3025829.png)
EGCG Octaacetate
Übersicht
Beschreibung
EGCG Octaacetate, also known as AcEGCG, is a natural product found in Stryphnodendron adstringens . It is a proagent of Green tea epigallocatechin-3-gallate (EGCG) and has been used for pre-clinical study for the treatment of endometriosis .
Synthesis Analysis
The synthesis of EGCG Octaacetate involves a chemical modification strategy . The chemical shift of C-4′′ was observed at 137.1 ppm, and coupling appeared to have occurred between C-4′′ and H-1′′′ (4.87 ppm, d, J = 9.0 Hz) of the glucosyl residue, which indicated that the glucosyl residue had been attached to C-4′′ of the EGCG .Molecular Structure Analysis
The molecular formula of EGCG Octaacetate is C38H34O19 . Its molecular weight is 794.7 g/mol . The IUPAC name is [ (2 R ,3 R )-5,7-diacetyloxy-2- (3,4,5-triacetyloxyphenyl)-3,4-dihydro-2 H -chromen-3-yl] 3,4,5-triacetyloxybenzoate .Chemical Reactions Analysis
EGCG Octaacetate is a prodrug form of (–)-epigallocatechin gallate. It is cleaved by intracellular esterases to form EGCG . EGCG Octaacetate reduces proteasome activity in MDA-MB-231 breast cancer cells extracts .Physical And Chemical Properties Analysis
EGCG Octaacetate has a molecular weight of 794.7 g/mol . It has a XLogP3-AA of 3.1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 19 .Wissenschaftliche Forschungsanwendungen
- EGCG Octaacetate exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
- In previous studies, EGCG reversed Notch-1 protein expression, reducing ROS production in endothelial cells .
- EGCG autoxidation self-assembled nanoparticles (ENPs) exhibit antioxidant activity in vitro and regulate hepatic REDOX homeostasis in vivo .
- While some hydroxyl groups are reduced, enhancing lipid solubility and stability strengthens antiviral and antibacterial properties .
Antioxidant Properties
Anti-Angiogenesis Agent
Endometrial Health
Self-Assembled Nanoparticles
Modified Antiviral and Antibacterial Properties
Bioavailability Enhancement
Wirkmechanismus
Target of Action
EGCG Octaacetate, a prodrug of Epigallocatechin-3-Gallate (EGCG), primarily targets several proteins and enzymes. These include the trans-membrane receptor 67LR, which is a master regulator of many pathways affecting cell proliferation or apoptosis . It also interacts with DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which modulate epigenetic changes .
Mode of Action
EGCG Octaacetate decreases the proinflammatory mediator levels by down-regulating PI3K/Akt/NFκB phosphorylation and p65 acetylation . This interaction results in the inhibition of cell proliferation and promotion of apoptosis, thereby exerting its anti-cancer properties .
Biochemical Pathways
EGCG Octaacetate affects multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . Deregulation of these pathways is involved in the pathophysiology of cancer .
Pharmacokinetics
EGCG Octaacetate is utilized to enhance the stability and bioavailability of EGCG in vivo . A study showed that the maximum concentration (Cmax) was 0.067 ± 0.04 μg/mL, the time of maximum concentration (Tmax) was 1.33 h, the area under the curve (AUC) was 0.20 ± 0.05 h × µg/mL, and the elimination rate was 0.20 ± 0.11 hr−1 .
Result of Action
EGCG Octaacetate significantly reduces colitis-driven colon cancer in mice . It also significantly decreases the growth of endometrial implants, reduces the lesion size and weight, inhibits functional and structural microvessels in the lesions, and enhances lesion apoptosis .
Action Environment
The action of EGCG Octaacetate can be influenced by environmental factors. For instance, due to the hydroxyl structure of EGCG, the further applications of natural EGCG are restricted, which is the poor lipid solubility, unstable in vivo, low absorption, and bioavailability . The acetylation molecular modification can effectively improve the bioavailability and biological activity of EGCG .
Safety and Hazards
Zukünftige Richtungen
EGCG Octaacetate has been used for pre-clinical study for the treatment of endometriosis . Its poor bioavailability and requirement of a high dosage to manifest activity have restricted its clinical application . Therefore, future research could focus on improving its bioavailability and reducing the required dosage.
Eigenschaften
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJCTSSYQPWEV-VSJLXWSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGCG Octaacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (-)-epigallocatechin-3-gallate (EGCG) octaacetate and how does it differ from its parent compound, EGCG?
A: While both EGCG and its prodrug, EGCG octaacetate, have shown potential anti-cancer activity, their mechanisms differ. EGCG octaacetate acts as a prodrug, meaning it needs to be metabolized in the body to release the active compound, EGCG. [] EGCG itself has been shown to have multiple targets in cancer cells, including inhibiting cell signaling pathways and inducing apoptosis. [] One study suggests that EGCG may exert its anti-cancer effects by targeting the DNA repair enzyme ERCC1/XPF. [] By inhibiting this enzyme, EGCG could potentially enhance the efficacy of DNA-damaging chemotherapy drugs like cisplatin. []
Q2: How does the acetylation of EGCG to form EGCG octaacetate impact its properties and potential applications?
A: The addition of eight acetate groups to EGCG significantly alters its properties. Research suggests that EGCG octaacetate exhibits enhanced lipophilicity compared to EGCG. [] This enhanced lipophilicity may lead to better cell membrane permeability and improved bioavailability, potentially making it a more effective therapeutic agent. [] One study found that EGCG octaacetate demonstrated potent anti-angiogenic activity in a mouse model of endometriosis, suggesting potential therapeutic applications in this area. [, ]
Q3: What is the role of acetate release in the cytotoxic activity of EGCG octaacetate?
A: Interestingly, the acetate groups themselves, when released during the metabolism of EGCG octaacetate, might contribute to the overall cytotoxic effect. Research indicates that acetate at a concentration of 400 μM showed significant growth inhibitory activity against MDAMB-231 breast cancer and SKHep-1 hepatoma cell lines. [] This finding suggests that the release of acetate from EGCG octaacetate could work synergistically with the released EGCG to enhance the overall cytotoxic effect. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.